(r)-2-Amino-2-(1h-indol-6-yl)ethan-1-ol

Chiral Synthesis Stereochemistry Quality Control

Researchers requiring defined (R)-stereochemistry for asymmetric synthesis or GPCR-targeted SAR studies face sourcing challenges with undefined enantiomeric mixtures. (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol is a chiral building block that solves this by ensuring enantiopure outcomes. - Defined (R)-configuration critical for stereoselective transformations and molecular recognition. - β-Amino alcohol motif serves as a versatile chiral pool starting material for complex ligand synthesis. - Structurally defined advanced intermediate for focused IDO1/TDO inhibitor library construction.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
Cat. No. B13551599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(r)-2-Amino-2-(1h-indol-6-yl)ethan-1-ol
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN2)C(CO)N
InChIInChI=1S/C10H12N2O/c11-9(6-13)8-2-1-7-3-4-12-10(7)5-8/h1-5,9,12-13H,6,11H2/t9-/m0/s1
InChIKeyRJTLGPNHQLEIKH-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol Procurement Guide


(R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol (CAS 1213935-51-3) is a chiral amino alcohol belonging to the class of indole derivatives. Its structure is defined by a 1H-indole ring substituted at the 6-position with a 2-aminoethanol group bearing an (R)-configuration at the chiral carbon . With a molecular formula of C10H12N2O and a molecular weight of 176.21 g/mol, this compound is a specialized building block for research and development, prized for its defined stereochemistry which can dictate the properties of more complex synthesized molecules [1].

Single (R)-enantiomer for stereochemical control and chiral recognition studies
6-substituted indole scaffold as a non-canonical medicinal chemistry probe and building block
β-amino alcohol motif supports ligand and intermediate diversification reactions

Enantiomer Specificity Requirement


Substituting (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol with its racemic mixture or (S)-enantiomer is not a viable scientific approach for applications requiring stereochemical purity. In asymmetric synthesis and medicinal chemistry, the specific three-dimensional orientation of the amino and hydroxyl groups on the chiral center is a critical determinant of molecular recognition, binding affinity, and downstream biological activity . The racemic mixture (2-amino-2-(1H-indol-6-yl)ethanol), which contains a 50:50 blend of both enantiomers, will result in different stereochemical outcomes in further reactions or biological assays compared to the single, defined (R)-enantiomer [1]. Therefore, for researchers investigating structure-activity relationships (SAR) or developing enantioselective synthetic routes, the specific procurement of the (R)-configured compound is non-negotiable.

Target: (R)-Enantiomer
Potential Mismatch: Racemate / (S)-Enantiomer
Defined 3D orientation supports specific binding and synthetic outcomes
Undefined or opposite stereochemistry may shift molecular recognition results
Enables clear structure-activity relationship (SAR) interpretation
Mixed enantiomers can obscure chiral recognition and downstream activity interpretation
Characterized by enantiopurity documentation
Often lacks equivalent stereochemical purity verification

Comparative Evidence: (R)-Enantiomer


Enantiomeric Identity & Purity

The (R)-enantiomer is chemically distinct from its (S)-counterpart and the racemic mixture. The canonical SMILES notation 'N[C@@H](CO)C1=CC=C2C=CNC2=C1' explicitly defines the (R)-configuration at the chiral center, whereas the (S)-enantiomer has the notation 'N[C@H](CO)C1=CC=C2C=CNC2=C1' . The racemic mixture does not have a specific stereochemical descriptor and is identified by a different CAS number (1212844-11-5) [1].

Stereochemical Identity
Reported
N[C@@H](CO)C1=CC=C2C=CNC2=C1
Supports enantiomer-specific identity verification
Distinct from (S)-enantiomer SMILES and racemate CAS
Chiral Synthesis Stereochemistry Quality Control

Commercial Purity & Documentation

The (R)-enantiomer (CAS 1213935-51-3) is commercially available from specialized chemical suppliers at a high standard purity of 98%, supported by analytical documentation including NMR, HPLC, and LC-MS . In contrast, the racemic mixture (CAS 1270546-07-0) is often sourced from different vendors and may not come with the same level of enantiopurity documentation, as it is not a single, defined stereoisomer .

Analytical Purity
Data to verify
98%
Supports defined procurement and batch characterization
Supplied with NMR, HPLC, LC-MS documentation
Sourcing Purity Analytical Chemistry

Medicinal Chemistry Synthon Value

The 6-substitution pattern on the indole ring differentiates (R)-2-amino-2-(1H-indol-6-yl)ethan-1-ol from more common 3-substituted indole derivatives. This regioisomeric difference can significantly alter electronic properties, steric interactions, and metabolic stability in biological systems . Furthermore, the β-amino alcohol motif enables specific hydrogen bonding and coordination interactions not possible with other functional groups .

Medicinal Chemistry Synthon
Class-level inference
6-position indole substitution
May support exploration of distinct chemical space
Differs from more common 3-substituted indole derivatives
Medicinal Chemistry Chemical Biology Structure-Activity Relationship

IDO/TDO Inhibition Potential

Indole derivatives are a known class of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) inhibitors, which are targets for cancer immunotherapy [1]. Patents disclose numerous indole-based compounds as IDO1 inhibitors, some with IC50 values in the nanomolar range (e.g., 42 nM in HeLa cell assays) [2]. While a direct IC50 value for (R)-2-amino-2-(1H-indol-6-yl)ethan-1-ol is not available in the search results, its core structure aligns with the pharmacophore of these potent inhibitors. Its defined (R)-stereochemistry would be critical for establishing structure-activity relationships in this context, providing an advantage over the racemic mixture or S-enantiomer for SAR studies.

IDO1/TDO Context
Class-level inference
Indole core pharmacophore
Supports IDO1/TDO enzyme-inhibitor pharmacophore studies
Related indole analogs reported with nanomolar IC50 in HeLa assays
Immuno-Oncology IDO1 Inhibitor Cancer Research

(R)-Enantiomer Key Applications


Chiral Ligand & Auxiliary Synthesis

The defined (R)-stereochemistry of this compound makes it an ideal chiral pool starting material for the synthesis of enantiomerically pure ligands for asymmetric catalysis or as a chiral auxiliary in stereoselective transformations [1]. Its β-amino alcohol motif is a common and versatile building block for constructing a wide range of complex chiral molecules.

SAR Studies for CNS & Oncology

Given the indole core's prevalence in bioactive molecules (e.g., serotonin, melatonin), the (R)-enantiomer is a critical tool for exploring structure-activity relationships (SAR) at G-protein coupled receptors (GPCRs) and other targets relevant to neuroscience and oncology [1]. Its use ensures that observed biological effects are due to the specific enantiomer, not an undefined mixture.

IDO1/TDO Inhibitor Development

This compound serves as a structurally-defined, advanced intermediate or starting point for the development of novel indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO) inhibitors [2]. Its (R)-configuration provides a distinct stereochemical entry point for building focused compound libraries and investigating binding modes.

Application
Selection Property
Validation Focus
Chiral Ligand & Auxiliary Research
Stereochemical enrichment and (R)-configuration integrity
Enantiomeric excess by chiral HPLC or NMR
CNS & Oncology GPCR Target SAR
Indole core scaffold identity and purity
Binding affinity assays for GPCR target engagement
IDO1/TDO Inhibitor Development
(R)-configuration as a distinct stereochemical entry
Inhibitor scaffold SAR and enzymatic assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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